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molecular formula C15H12BrNO B8572383 4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile

4-bromo-2-[(4-methoxyphenyl)methyl]benzonitrile

Cat. No. B8572383
M. Wt: 302.16 g/mol
InChI Key: MMJMQQHLKXHKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745414B2

Procedure details

A mixture of 25 g of ethyl (4-methoxy-phenyl)-acetate, 27.4 g of 1-bromo-4-cyano-3-fluoro-benzene and 20 mL of N-methyl-pyrrolidin-2-one is slowly added to 31.4 g of potassium tert butoxide in 130 mL of N-methyl-pyrrolidin-2-one keeping the temperature below 10° C. After stirring for 1 hour at room temperature, 100 mL of methanol and 137 mL of 1 M aqueous sodium hydroxide are added and the mixture is stirred overnight at room temperature. The methanol fraction is evaporated, the residue is basified with 1 M aqueous sodium hydroxide and extracted with tert butyl-methyl ether. The aqueous phase is acidified with 4 M hydrochloric acid and extracted with ethyl acetate several times. The combined ethyl acetate extracts are evaporated and the residue together with 120 mL of N,N-dimethyl formamide and 24.9 g of potassium carbonate heated at 100° C. for 1 hour. The reaction mixture is diluted with aqueous sodium bicarbonate and extracted several times with ethyl acetate. The combined extracts are evaporated and the residue crystallized from methanol.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
137 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](OCC)=O)=[CH:5][CH:4]=1.[Br:15][C:16]1[CH:21]=C[C:19]([C:22]#[N:23])=[C:18](F)[CH:17]=1.CC(C)([O-])C.[K+].[OH-].[Na+]>CN1CCCC1=O.CO>[Br:15][C:16]1[CH:17]=[CH:18][C:19]([C:22]#[N:23])=[C:10]([CH2:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH:21]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
27.4 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C#N)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
31.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
130 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
137 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The methanol fraction is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with tert butyl-methyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate several times
CUSTOM
Type
CUSTOM
Details
The combined ethyl acetate extracts are evaporated
TEMPERATURE
Type
TEMPERATURE
Details
the residue together with 120 mL of N,N-dimethyl formamide and 24.9 g of potassium carbonate heated at 100° C. for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined extracts are evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=CC(=C(C=C1)C#N)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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